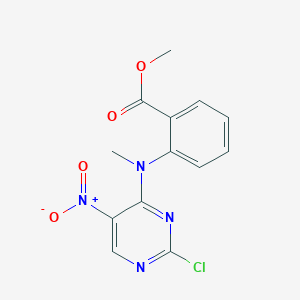

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate

Description

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate is a pyrimidine derivative featuring a chloro-nitro-substituted pyrimidine ring linked via a methylamino bridge to a methyl benzoate group. Its synthesis involves multi-step reactions, as outlined in a European patent application (). The compound is synthesized through sequential substitutions and cyclization steps, starting from 2,4-dichloro-5-nitropyrimidine. Key intermediates include tert-butyl carbamate derivatives, with the final product generated via condensation with methyl 2-chloro-2-oxoacetate. The compound’s molecular weight, based on related intermediates, is approximately 356–442 g/mol (depending on the intermediate stage) .

Properties

IUPAC Name |

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O4/c1-17(9-6-4-3-5-8(9)12(19)22-2)11-10(18(20)21)7-15-13(14)16-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVYSBDKFUBZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C2=NC(=NC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrimidine ring.

Amination: Introduction of an amino group, often through nucleophilic substitution reactions.

Esterification: Formation of the benzoate ester by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate has shown promising antimicrobial activity against various bacterial strains. Its structure allows it to interact with bacterial targets effectively.

Case Studies :

- In vitro studies indicated that derivatives of this compound exhibited significant inhibition rates against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 97 |

| Escherichia coli | 85 |

| Bacillus subtilis | 90 |

Anticancer Potential

The compound's anticancer properties have been investigated through various studies. It has demonstrated cytotoxic effects on several cancer cell lines.

Research Findings :

- A synthesized derivative was tested against breast cancer cell lines (AMJ13), revealing significant cytotoxicity with inhibition rates of up to 70% at higher concentrations after 72 hours of exposure .

| Cancer Cell Line | Concentration (µg/ml) | Inhibition Rate (%) |

|---|---|---|

| AMJ13 (Breast Cancer) | 40 | 65 |

| MCF7 (Breast Cancer) | 60 | 70 |

| A549 (Lung Cancer) | 50 | 60 |

Synthesis and Derivatives

The synthesis of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate involves several steps that can be modified to create derivatives with enhanced biological activity. Research has shown that modifications in the aniline group can significantly improve antibacterial efficacy .

Synthetic Pathway Overview :

- Starting Materials : Pyrimidine derivatives and benzoic acid.

- Reaction Conditions : Typically requires conditions such as refluxing in organic solvents and purification via crystallization or chromatography.

- Yield and Purity : High yields (>85%) can be achieved with proper optimization.

Mechanism of Action

The mechanism of action of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and chlorine groups can enhance its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with structurally similar derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Chloro and Nitro Groups: The presence of both chloro and nitro groups on the pyrimidine ring (target compound and (R)-butanoate analog) enhances electrophilicity, making these compounds reactive in nucleophilic substitutions or reductions. This contrasts with sulfonylurea herbicides (e.g., tribenuron methyl ester), which rely on sulfonyl bridges for herbicidal activity .

- Conversely, bulkier groups (e.g., isopropyl) may enhance metabolic stability .

- Ester Moieties: Benzoate esters (target compound, tribenuron) increase aromaticity and lipophilicity compared to aliphatic butanoate esters, affecting solubility and environmental persistence .

Research Findings and Implications

Stability and Reactivity

- The nitro group in the target compound may confer instability under reducing conditions, as seen in its conversion to an amino derivative (Step 2, ). This reactivity is absent in triazine-based herbicides like tribenuron methyl ester .

- The benzoate ester in the target compound enhances UV stability compared to aliphatic esters, a critical factor in environmental persistence .

Pharmacological vs. Agrochemical Profiles

While the target compound’s role in pharmaceutical synthesis is implied (), its analogs in , and 5 are explicitly agrochemicals. This highlights a divergence in application driven by functional group chemistry: nitro-chloro-pyrimidines for drug synthesis versus sulfonylureas/triazines for crop protection .

Biological Activity

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate, with the CAS number 66427-79-0, is a chemical compound characterized by its unique structure, which includes a benzoate moiety and a nitropyrimidine fragment. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C13H11ClN4O4

- Molecular Weight : 322.71 g/mol

- CAS Number : 66427-79-0

The biological activity of methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group in the compound may undergo reduction to form reactive intermediates that can interact with various biological molecules, leading to significant biochemical effects.

Key Mechanisms Include:

- Inhibition of Signaling Pathways : Research indicates that this compound can inhibit signaling cascades related to inflammatory responses, notably affecting immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling pathways, which are critical in allergic reactions and immune responses .

- Cytokine Release Modulation : The compound has shown potential in modulating cytokine release, which is essential for inflammatory processes .

Antimicrobial Properties

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate exhibits notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's ability to inhibit receptor signaling pathways can lead to reduced inflammation, making it a potential therapeutic agent for conditions characterized by excessive inflammatory responses .

Case Studies and Research Findings

- Study on Immunomodulatory Effects : A study demonstrated that methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate significantly inhibited the release of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Efficacy Assessment : Another research effort evaluated the antimicrobial properties of this compound against a range of pathogens, confirming its effectiveness with varying MIC values across different bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate, and what intermediates are critical?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and esterification. For example, starting from 2-chloro-5-nitropyrimidin-4-amine, methylamine can be introduced via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF). Subsequent coupling with methyl 2-aminobenzoate via a Buchwald-Hartwig or Ullmann-type reaction forms the final product. Key intermediates include 2-chloro-5-nitropyrimidin-4-yl derivatives and methyl 2-aminobenzoate esters, which require rigorous purification via column chromatography to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the methyl ester (~3.9 ppm for OCH₃), aromatic protons (7.0–8.5 ppm), and pyrimidine ring protons (8.5–9.5 ppm).

- FT-IR : Confirm ester carbonyl (~1700 cm⁻¹), nitro group (~1520 cm⁻¹), and C-Cl stretches (~700 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with exact mass matching the formula C₁₃H₁₂ClN₅O₄. LC-MS is recommended for purity assessment .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound with higher yield and fewer impurities?

- Methodological Answer : Use factorial design to screen variables (temperature, solvent, catalyst loading). For instance, a 2³ factorial design can test temperature (80–120°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. Cs₂CO₃). Response surface methodology (RSM) then refines optimal conditions. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, reducing trial runs by 40–60% while maximizing yield .

Q. What computational strategies predict the reactivity of the nitro and chloro groups in this compound during functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and Fukui indices to identify reactive sites. For example, the nitro group’s electron-withdrawing effect directs electrophilic attacks to the pyrimidine ring’s C-6 position. Molecular dynamics simulations (e.g., in Gaussian or ORCA) further predict solvation effects and transition states for SNAr reactions .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable Temperature NMR : Cooling to -40°C slows conformational changes, simplifying splitting patterns.

- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals.

- DEPT-135 : Differentiates CH₃ groups from quaternary carbons. Cross-validate with X-ray crystallography if crystals are obtainable .

Q. What role does this compound play in medicinal chemistry, and how can its structure-activity relationships (SAR) be explored?

- Methodological Answer : The pyrimidine core and nitro group suggest potential as a kinase inhibitor or antimicrobial agent. SAR studies involve synthesizing analogs (e.g., replacing Cl with F or NO₂ with CN) and testing against target enzymes (e.g., EGFR, CYP450). High-throughput screening (HTS) combined with molecular docking (AutoDock Vina) identifies binding affinities. For example, nitro group removal may reduce cytotoxicity but increase solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.